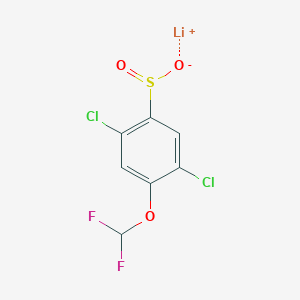

Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

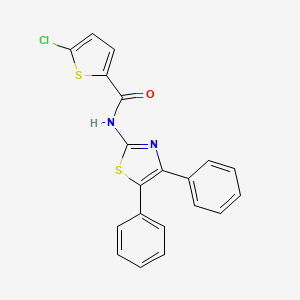

“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a chemical compound with the molecular weight of 283.01 . It is available in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4Cl2F2O3S.Li/c8-3-2-6 (15 (12)13)4 (9)1-5 (3)14-7 (10)11;/h1-2,7H, (H,12,13);/q;+1/p-1 . This indicates the presence of lithium, chlorine, fluorine, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 283.01 . It is stored at a temperature of -10 degrees .科学的研究の応用

Electrochemical Stability and Battery Applications

Research has explored lithium compounds for their electrochemical stability and application in lithium-ion batteries. For instance, lithium bis[5-fluoro-2-olato-1-benzenesulfonato(2-)-O,O']borate(1-), a compound with somewhat similar functional groups, has been studied for its anodic and cathodic stability, making it suitable for electrolytes in lithium-ion cells. This compound demonstrates significant stability at platinum and aluminum electrodes, suggesting potential for use in high-performance batteries (Barthel, Schmidt, & Gores, 1998).

Ionic Conductivity and Polymer Electrolytes

Another area of research focuses on gel-type polymer electrolytes using lithium p-[methoxy oligo(ethyleneoxy)] benzenesulfonates (LiEOnBS), indicating the utility of lithium benzenesulfonates in enhancing ionic conductivity and lithium ion transport within polymer electrolytes. Such materials could improve the efficiency and performance of energy storage devices (Heo, Kang, Han, & Lee, 2004).

Recycling and Environmental Sustainability

The recovery and recycling of lithium and cobalt from spent lithium-ion batteries using benzenesulfonic acid systems have been investigated to enhance the leaching process. This approach not only recovers valuable metals but also contributes to environmental sustainability by mitigating hazardous waste (Fu et al., 2019).

Synthesis and Chemical Reactivity

Research on polyfluoroaryl organometallic compounds, including those with lithium, showcases the synthesis and reactivity of sterically crowded systems. These studies contribute to our understanding of lithium's role in complex chemical reactions and the formation of novel organometallic compounds (Carr, Chambers, Holmes, & Parker, 1987).

Solid Electrolytes and Energy Storage

The development of solid lithium electrolytes, such as through the addition of lithium isopropoxide to metal-organic frameworks, illustrates the potential for creating new materials that enhance lithium-ion battery performance. These electrolytes offer improved conductivity and stability, crucial for the next generation of energy storage solutions (Wiers, Foo, Balsara, & Long, 2011).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .

作用機序

Target of Action

The primary targets of EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate or Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate, are currently unknown

Mode of Action

The resulting changes in the target molecules could potentially alter their function, leading to downstream effects .

Biochemical Pathways

Once the primary targets are identified, it will be possible to map out the affected pathways and their downstream effects. This will provide a comprehensive understanding of the compound’s role in the biological system .

Pharmacokinetics

The pharmacokinetic properties of EN300-6482098, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .

Result of Action

Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of en300-6482098 are currently unknown .

特性

IUPAC Name |

lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSGHZRWQRMPRU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2LiO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)

![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)

![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)

![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)

![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)

![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)

![3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2941217.png)